molecular formula C7H5N3O B2410819 [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde CAS No. 1268521-09-0

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde

Cat. No.: B2410819
CAS No.: 1268521-09-0
M. Wt: 147.137
InChI Key: BCAFKIOLXGCKBZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde is a heterocyclic compound with a molecular formula of C7H5N3O. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the aldehyde group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted derivatives .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde has numerous applications in scientific research, particularly in medicinal chemistry. It is used as a building block for synthesizing compounds with potential biological activities, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its position-specific functional groups allow for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAFKIOLXGCKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-09-0
Record name [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde
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